
Hexafluorocyclopentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluorocyclopentadiene is an organofluorine compound with the molecular formula C₅F₆. It is a colorless liquid that is highly reactive and used in various chemical syntheses. The compound is known for its unique properties, including high thermal stability and resistance to oxidation, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexafluorocyclopentadiene can be synthesized through several methods. One common approach involves the fluorination of pentafluorophenol followed by flash vacuum pyrolysis of the resulting hexafluorocyclohexadienones . Another method includes the reaction of bromotrifluoroethylene with tetrafluorocyclopropene followed by reductive debromofluorination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These methods are designed to maximize yield and purity while minimizing the production of by-products. The specific conditions, such as temperature and pressure, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Hexafluorocyclopentadiene undergoes various chemical reactions, including:
Diels-Alder Reactions: It readily participates in Diels-Alder reactions due to its electron-deficient nature, forming adducts with dienes.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically conducted at room temperature or slightly elevated temperatures using dienes as reactants.
Substitution Reactions: Often involve the use of strong nucleophiles such as alkoxides or amines under mild to moderate conditions.
Major Products:
Diels-Alder Adducts: These are the primary products formed when this compound reacts with dienes.
Substituted Derivatives: Products where one or more fluorine atoms have been replaced by other functional groups.
Scientific Research Applications
Hexafluorocyclopentadiene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of hexafluorocyclopentadiene involves its ability to act as a dienophile in Diels-Alder reactions, forming stable adducts with dienes. The compound’s electron-deficient nature makes it highly reactive towards electron-rich species. In organometallic chemistry, this compound can coordinate with metal centers, forming stable complexes that exhibit unique reactivity patterns .
Comparison with Similar Compounds
Hexachlorocyclopentadiene: Another halogenated cyclopentadiene, but with chlorine atoms instead of fluorine.
Pentafluorocyclopentadiene: A related compound with one less fluorine atom.
Uniqueness: Hexafluorocyclopentadiene is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to oxidation. This makes it particularly valuable in applications where these properties are crucial, such as in the synthesis of high-performance materials and specialty chemicals .
Properties
CAS No. |
699-39-8 |
|---|---|
Molecular Formula |
C5F6 |
Molecular Weight |
174.04 g/mol |
IUPAC Name |
1,2,3,4,5,5-hexafluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5F6/c6-1-2(7)4(9)5(10,11)3(1)8 |
InChI Key |
BDTKCOREDQRWGK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(=C1F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B12083033.png)
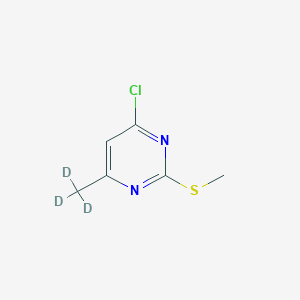
![3-Azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12083042.png)
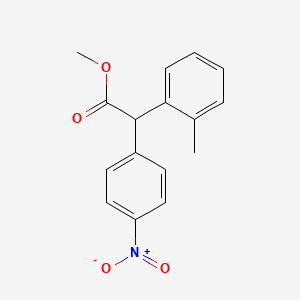
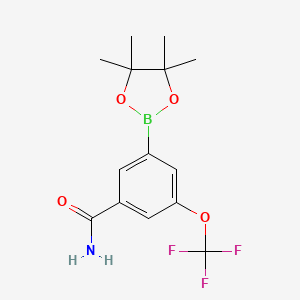
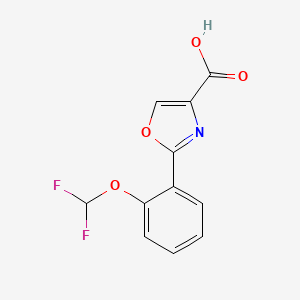
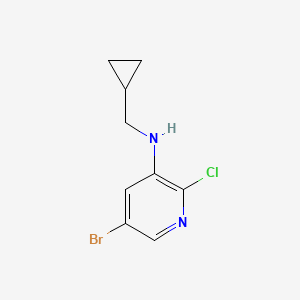
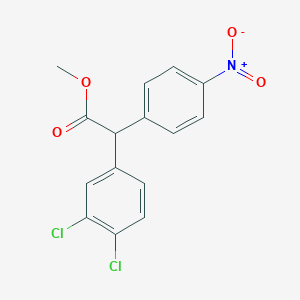
![(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)
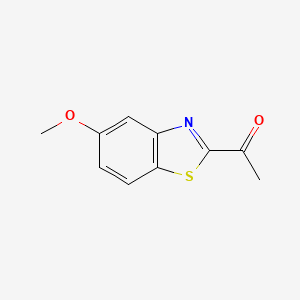
![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)
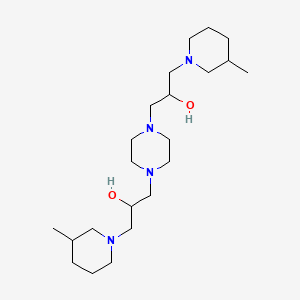
![1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12083097.png)
![1-Oxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12083108.png)
